1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
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Overview
Description
1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a complex organic compound that features a naphthalene ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multiple steps:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkylating agent.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including hydrogenation and cyclization.
Coupling Reactions: The final step involves coupling the naphthalen-1-ylmethyl intermediate with the thiadiazole and piperidine intermediates to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]amine: Similar structure but with an amine group instead of a urea group.
1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(20-12-15-6-3-5-14-4-1-2-7-17(14)15)22-16-8-10-24(11-9-16)18-13-21-26-23-18/h1-7,13,16H,8-12H2,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIYWYGLKLIGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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